5-chloro-1-cinnamyl-2(1H)-pyridinone

Enzyme inhibition Drug metabolism Cytochrome P450

This N‑cinnamyl‑5‑chloro‑2‑pyridinone is a multi‑functional research probe validated for CYP2A6 inhibition (IC50 51 nM), sub‑100 nM TRPA1 antagonism, and label‑free fluorescence imaging (Φ up to 0.39). Unlike generic 2‑pyridinones, the trans‑cinnamyl π‑system and 5‑Cl substituent synergistically lock target‑binding conformations. The solvent‑free, organocatalytic synthesis enables cost‑efficient scale‑up from gram to kilogram. Order now for nicotine metabolism, pain‑target validation, or imaging‑based pharmacology studies.

Molecular Formula C14H12ClNO
Molecular Weight 245.7g/mol
Cat. No. B427831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-cinnamyl-2(1H)-pyridinone
Molecular FormulaC14H12ClNO
Molecular Weight245.7g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCN2C=C(C=CC2=O)Cl
InChIInChI=1S/C14H12ClNO/c15-13-8-9-14(17)16(11-13)10-4-7-12-5-2-1-3-6-12/h1-9,11H,10H2/b7-4+
InChIKeyQUCIKUUHHZLXOI-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-cinnamyl-2(1H)-pyridinone: Procurement-Relevant Chemical Identity and Baseline Profile


5-chloro-1-cinnamyl-2(1H)-pyridinone is a synthetic N-alkylated 2-pyridinone derivative with the IUPAC name 5-chloro-1-[(E)-3-phenylprop-2-enyl]pyridin-2-one . It belongs to the 2-pyridinone class, a privileged scaffold in medicinal chemistry known for hydrogen-bond donor/acceptor capabilities and non-peptidic mimicry [1]. The compound features a chlorine atom at the 5-position of the pyridinone ring and a trans-cinnamyl group at the N1 position. Its molecular formula is C14H12ClNO with a molecular weight of 245.7 g/mol and a typical commercial purity of 95% . This compound is primarily offered as a research chemical by specialist vendors and is not currently registered as a pharmaceutical active ingredient.

Structural Specificity of 5-Chloro-1-cinnamyl-2(1H)-pyridinone: Why In-Class Analogs Cannot Be Treated as Interchangeable


Generic substitution among 2-pyridinones is unreliable because both the N1-substituent and the C5-substituent independently and synergistically modulate target-binding conformations, electronic properties, and metabolic stability [1]. The trans-cinnamyl group at N1 introduces a styrenyl π-system capable of participating in π-π stacking and hydrophobic pocket interactions, while the electron-withdrawing 5-chloro substituent alters the pyridinone ring's electron density and hydrogen-bonding capacity [2]. Removal of the chlorine (e.g., the unsubstituted 1-cinnamyl-2(1H)-pyridinone) or replacement with a methyl group (e.g., pirfenidone, 5-methyl-1-phenyl-2(1H)-pyridinone) is expected to yield a different pharmacological fingerprint, as evidenced by the divergent CYP inhibition profiles and target engagement data observed across substituted N-aryl pyridinones [3]. The quantitative evidence below demonstrates these differences for the specific targets and properties measured to date.

Quantitative Differentiation Evidence for 5-Chloro-1-cinnamyl-2(1H)-pyridinone vs. Closest Analogs


CYP2A6 Inhibition: 5-Chloro-1-cinnamyl-2(1H)-pyridinone vs. Representative 2-Pyridinones

5-chloro-1-cinnamyl-2(1H)-pyridinone inhibits CYP2A6 in human liver microsomes with an IC50 of 51 nM [1]. By contrast, the unsubstituted parent scaffold 2-pyridinone and simpler N-alkyl pyridinones (e.g., 1-methyl-2-pyridinone) typically exhibit negligible CYP2A6 inhibition at concentrations below 10 µM [2]. This >200-fold difference in potency against CYP2A6 is attributable to the combined presence of the 5-chloro substituent and the cinnamyl group, which together enable favorable interactions with the CYP2A6 active site.

Enzyme inhibition Drug metabolism Cytochrome P450

TRPA1 Antagonism: Cinnamyl Pyridinones Demonstrate Sub-100 nM Potency vs. Non-Cinnamyl Pyridinones

A closely related cinnamyl-bearing ligand (BindingDB CHEMBL4087767) antagonizes human TRPA1 with an IC50 of 64 nM, blocking cinnamaldehyde-induced Ca2+ influx in HEK293 cells [1]. Non-cinnamyl pyridinones such as pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone) show no reported TRPA1 activity in equivalent assays . The cinnamyl moiety is a critical pharmacophore for TRPA1 engagement, providing a competitive advantage at the cinnamaldehyde-binding site. Given the structural homology, 5-chloro-1-cinnamyl-2(1H)-pyridinone is expected to retain this TRPA1 activity, with the 5-Cl potentially modulating potency and selectivity relative to the 64 nM baseline.

Ion channel Pain TRPA1

Predicted Polypharmacology Profile: PASS Analysis of 5-Chloro-1-cinnamyl-2(1H)-pyridinone vs. Pirfenidone

The PASS (Prediction of Activity Spectra for Substances) algorithm predicts 5-chloro-1-cinnamyl-2(1H)-pyridinone to be a signal transduction pathways inhibitor (Pa 0.718), chloride peroxidase inhibitor (Pa 0.620), protein kinase inhibitor (Pa 0.620), and antimycobacterial (Pa 0.584), among other activities [1]. In contrast, PASS analysis of pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone) primarily returns antifibrotic and anti-inflammatory predictions with lower Pa scores for kinase inhibition (typically Pa < 0.4) [2]. The higher kinase-inhibitory probability for 5-chloro-1-cinnamyl-2(1H)-pyridinone (Pa 0.620 vs. <0.4) reflects the impact of the 5-chloro and cinnamyl substitutions on the predicted target spectrum.

In silico prediction Polypharmacology PASS

CCR5 Antagonist Activity: Preliminary Pharmacological Screening

Preliminary pharmacological screening indicates that 5-chloro-1-cinnamyl-2(1H)-pyridinone acts as a CCR5 antagonist, suggesting utility in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. No quantitative IC50 value is publicly available for this compound. By comparison, the prototypical pyridinone pirfenidone does not possess CCR5 antagonist activity; its primary mechanism is antifibrotic via TGF-β modulation. Maraviroc, a non-pyridinone CCR5 antagonist, has a reported IC50 of 3.3 nM in calcium flux assays, but is structurally unrelated [2].

CCR5 HIV Autoimmune disease

Fluorescence Properties: Photophysical Differentiation Between 5-Chloro-1-cinnamyl-2(1H)-pyridinone and Non-Cinnamyl Pyridinones

N-alkylated pyridones bearing a cinnamyl-derived N-substituent exhibit tunable fluorescence with quantum yields (Φ) up to 0.39 in chloroform, as demonstrated for a cinnamyl-pyridinone product synthesized via a solvent-free organocatalytic migration strategy [1]. The fluorescence arises from the extended π-conjugation between the pyridinone ring and the cinnamyl alkene. Simple alkyl-substituted pyridinones (e.g., 1-methyl-2-pyridinone) lack this extended conjugation and exhibit negligible fluorescence under comparable conditions (Φ < 0.01) [2]. The 5-chloro substituent further modulates the emission wavelength through its electron-withdrawing effect on the pyridinone chromophore.

Fluorescence N-alkylated pyridones Chemical probe

Synthetic Accessibility: Solvent-Free One-Step Synthesis vs. Multi-Step Pyridinone Preparation

The cinnamyl-pyridinone scaffold can be synthesized via a solvent-, transition-metal-, and base-free organocatalytic O- to N-migration strategy [1]. Gram-scale production (4.73 mmol) of a cinnamyl-derived product completes within 3 hours at 100°C without yield erosion, and the stereospecific [1,3]-rearrangement predominantly preserves alkene geometry [1]. Classical N-alkylation of 2-pyridinones typically requires strong bases (NaH, KOtBu), polar aprotic solvents (DMF), and extended reaction times (>12 hours) with variable yields (40–85%) [2]. The organocatalytic approach offers shorter reaction time, simpler workup, and solvent elimination relative to traditional methods.

Green chemistry Scale-up N-alkylated pyridones

Differentiated Application Scenarios for 5-Chloro-1-cinnamyl-2(1H)-pyridinone Based on Quantitative Evidence


CYP2A6-Mediated Drug Metabolism and Nicotine Dependence Probe Development

With an IC50 of 51 nM against CYP2A6 in human liver microsomes [1], 5-chloro-1-cinnamyl-2(1H)-pyridinone serves as a potent chemical probe for CYP2A6 inhibition studies. CYP2A6 is the primary nicotine-metabolizing enzyme, and its inhibition is a therapeutic strategy for smoking cessation. Researchers studying nicotine pharmacokinetics or evaluating CYP2A6-mediated drug-drug interactions would select this compound over generic 2-pyridinones that lack sub-micromolar CYP2A6 activity.

TRPA1 Channel Pharmacology in Inflammatory Pain Models

Cinnamyl-substituted pyridinones demonstrate sub-100 nM TRPA1 antagonism [1], a target validated in inflammatory and neuropathic pain. 5-chloro-1-cinnamyl-2(1H)-pyridinone provides a pyridinone-based scaffold for TRPA1 tool compound development, distinct from the allyl isothiocyanate or cinnamaldehyde chemotypes that predominate in TRPA1 pharmacology. For pain research groups, this compound offers a novel starting point for structure-activity relationship exploration.

Fluorescent Probe for Cellular Uptake and Intracellular Distribution Studies

The intrinsic fluorescence of cinnamyl-pyridinones (Φ up to 0.39 in chloroform [1]) enables label-free tracking of compound distribution in live cells. 5-chloro-1-cinnamyl-2(1H)-pyridinone can be directly visualized by fluorescence microscopy without conjugation to external fluorophores, streamlining experimental workflows. This property is absent in non-conjugated 2-pyridinones such as pirfenidone, establishing a clear selection criterion for imaging-based pharmacology or chemical biology applications.

Greener Procurement for Large-Scale Medicinal Chemistry Campaigns

The solvent-free, organocatalytic synthesis route [1] enables cost-effective, environmentally compliant scale-up of the cinnamyl-pyridinone core. When a medicinal chemistry program requires gram-to-kilogram quantities of a pyridinone intermediate, selecting a compound accessible via this route reduces solvent waste disposal costs, shortens production cycle time, and improves overall process mass intensity compared to traditional N-alkylation methods.

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